BenchChemオンラインストアへようこそ!

2,5-dichloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Structurally differentiated pyrazole-benzamide featuring a unique 2,5-dichloro substitution and an oxan-4-yl (tetrahydropyran-4-yl) appendage on the pyrazole ring. This compound offers zero hydrogen bond donors (HBDs), conferring superior passive permeability for cellular assays. Ideal for benchmarking against reference RORγ inverse agonists (e.g., 4a, 4j, 5m) and mapping kinome selectivity against Chk-1 and MLKL targets. Deploy in ADME panels to model benzamide permeability and metabolic stability. Validated research tool with no clinical trial history, ensuring experimental control.

Molecular Formula C15H15Cl2N3O2
Molecular Weight 340.2
CAS No. 1448030-82-7
Cat. No. B2960836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
CAS1448030-82-7
Molecular FormulaC15H15Cl2N3O2
Molecular Weight340.2
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C15H15Cl2N3O2/c16-10-1-2-14(17)13(7-10)15(21)19-11-8-18-20(9-11)12-3-5-22-6-4-12/h1-2,7-9,12H,3-6H2,(H,19,21)
InChIKeyUMEIEKKQOUWZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (1448030-82-7): Pyrazole-Benzamide Research Compound Procurement Overview


2,5-Dichloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1448030-82-7) is a synthetic small-molecule benzamide derivative featuring a 2,5-dichlorophenyl ring linked via an amide bond to a 1-(tetrahydropyran-4-yl)-1H-pyrazol-4-amine scaffold. With a molecular formula of C₁₅H₁₅Cl₂N₃O₂ and molecular weight of 340.21 g/mol, it belongs to the broader class of pyrazole-containing benzamides that have been investigated as RORγ inverse agonists [1] and kinase inhibitors [2]. The compound is primarily available through specialty chemical suppliers as a research tool compound [3], and has not been reported in any clinical trials to date [4].

Why In-Class Pyrazole-Benzamide Analogs Cannot Simply Substitute for 2,5-Dichloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide in Research Applications


Although numerous pyrazole-benzamide derivatives exist as RORγ inverse agonists or kinase inhibitors, the specific 2,5-dichloro substitution pattern combined with the N-tetrahydropyran-4-yl (oxan-4-yl) appendage on the pyrazole ring creates a unique pharmacophoric profile that cannot be assumed interchangeable with close analogs. In the SAR studies of Wang et al. (2015), even minor modifications to the pyrazole N-substituent (e.g., cyclopentyl vs. tetrahydropyranyl) produced substantial shifts in both RORγ binding affinity and cellular inverse agonist potency [1]. The 2,5-dichloro orientation on the benzamide ring also dictates distinct electronic and steric properties compared to mono-chloro or 2,4-dichloro analogs, which directly impacts target binding geometry [2]. Without compound-specific activity data, any substitution with a related pyrazole-benzamide carries the risk of altered potency, shifted selectivity, and non-equivalent biological readout—critical concerns for assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (1448030-82-7): Comparator-Based Procurement Analysis


Molecular Property Differentiation: Lipophilicity and Drug-Likeness Profile vs. Common Pyrazole-Benzamide Analogs

The compound exhibits a calculated logP of approximately 1.91 [1], which distinguishes it from more lipophilic pyrazole-benzamide analogs such as those bearing cyclopentyl or cyclohexyl N-substituents (estimated logP typically >2.5). This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 47.36 Ų [2], positions the compound near the center of the CNS drug-like chemical space, unlike more polar analogs (e.g., those with carboxylic acid or sulfonamide groups) that have TPSA >80 Ų. The compound satisfies all Lipinski Rule of Five criteria: MW 340.21, HBA 5, HBD 0, RB 3, logP 2.74 (clogP variant) [2], with zero hydrogen bond donors—a feature that distinguishes it from many pyrazole-benzamide tool compounds that retain at least one HBD from unsubstituted amide or amine groups.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Scaffold Compositional Differentiation: Tetrahydropyran N-Substitution vs. Alkyl or Aryl Pyrazole Analogs

The N-tetrahydropyran-4-yl (oxan-4-yl) substituent on the pyrazole ring is a distinguishing structural feature not commonly found in commercial pyrazole-benzamide tool compounds. In the published SAR of Wang et al. (2015), the nature of the pyrazole N-substituent was a critical determinant of RORγ inverse agonist activity [1]. The tetrahydropyran ring introduces an sp3-hybridized oxygen atom capable of acting as a hydrogen bond acceptor, which can engage solvent-exposed regions of target binding pockets differently than purely alkyl (e.g., cyclopentyl, isopropyl) or aryl substituents. The crystal structure of RORγ in complex with inverse agonist 4j (PDB: 4ZOM) demonstrates that pyrazole N-substituents project into a region of the ligand-binding domain that tolerates both hydrophobic and polar contacts, suggesting that the oxan-4-yl group may offer a unique balance of occupancy and desolvation properties [2].

Scaffold Design Kinase Selectivity RORγ Modulation

Chlorine Substitution Pattern Differentiation: 2,5-Dichloro vs. Mono-Chloro and Alternative Dichloro Analogs

The 2,5-dichloro substitution pattern on the benzamide phenyl ring is a defined structural feature with distinct electronic consequences versus other chlorination patterns. The 2-chloro substituent is ortho to the carboxamide group, introducing steric hindrance that restricts rotation around the aryl-amide bond and biases the conformational ensemble toward a specific orientation of the carbonyl oxygen [1]. The 5-chloro substituent (meta to the amide) primarily exerts electronic effects through induction. In contrast, 2,4-dichloro or 3,5-dichloro patterns present different electrostatic potential surfaces and different conformational preferences. In the broader class of benzamide kinase inhibitors, the 2,5-dichloro arrangement has been specifically associated with Chk-1 inhibitory activity, whereas 2,4-dichloro analogs more frequently appear in HDAC inhibitor scaffolds [2]. This positional specificity in the context of pyrazole-containing benzamides may translate to differential target engagement profiles.

Halogen Bonding Potency Optimization Metabolic Stability

Procurement-Relevant Purity and Characterization Standards vs. Common Vendor Catalog Compounds

The compound's molecular identity is unambiguously defined by its InChI Key (derived from IUPAC name) and canonical SMILES representation (C15H15Cl2N3O2) [1]. Unlike many catalog pyrazole-benzamide compounds that may be sold as mixtures of regioisomers or with ambiguous substitution patterns, this compound has a well-defined, single-position N-substitution on the pyrazole ring (position 4-carboxamide with N-1 tetrahydropyranyl attachment). The compound is listed in the ZINC database as 'For-Sale' with availability tracked since 2011 [2], indicating established synthetic routes. No polymorphic forms or stereochemical variants exist for this achiral compound, reducing the risk of batch-to-batch variability that can plague chiral pyrazole-benzamide analogs (e.g., those with substituted tetrahydropyran rings bearing chiral centers).

Quality Control Compound Characterization Reproducibility

Recommended Application Scenarios for 2,5-Dichloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (1448030-82-7) Based on Available Evidence


RORγ Nuclear Receptor Inverse Agonist Screening and SAR Expansion Studies

Based on the class-level evidence from Wang et al. (2015) demonstrating that pyrazole-containing benzamides are potent RORγ inverse agonists [6], this compound can serve as a structurally differentiated tool for exploring SAR around the pyrazole N-substituent position. The tetrahydropyran-4-yl group has not been extensively characterized in published RORγ SAR, representing an opportunity to probe the tolerance of the binding site (PDB: 4ZOM) for oxygen-containing saturated heterocycles [4]. Researchers should benchmark this compound against known reference compounds such as the biaryl lead 4a or optimized inverse agonists 4j and 5m from the original study to establish relative potency in both TR-FRET binding assays and Gal4 luciferase reporter cellular assays.

Kinase Selectivity Panel Screening with Focus on Chk-1 and MLKL Pathways

The 2,5-dichlorobenzamide scaffold appears in patents related to Chk-1 kinase inhibition (US8716287) [6], while pyrazole-benzamide compounds with different substitution have shown MLKL binding activity (Kd = 505 nM for a related compound in BindingDB) [4]. This compound can be deployed in broad kinase selectivity panels to map its kinome interaction profile, comparing selectivity scores against established Chk-1 inhibitors (e.g., AZD7762, IC50 ~5 nM) and MLKL modulators. The zero HBD count and moderate logP may confer favorable cell permeability for cellular target engagement assays such as NanoBRET or CETSA.

Physicochemical Benchmarking and in Vitro ADME Profiling of Low-HBD Benzamide Series

With zero hydrogen bond donors, moderate molecular weight (340.21 Da), and a TPSA of 47.36 Ų, this compound occupies a distinct region of physicochemical space compared to most pyrazole-benzamide tool compounds that retain at least one HBD [6]. This makes it an ideal candidate for benchmarking membrane permeability (PAMPA or Caco-2), metabolic stability (liver microsome intrinsic clearance), and plasma protein binding against analogs with 1–2 HBDs. The absence of HBDs is predicted to enhance passive permeability but may reduce aqueous solubility, providing a useful data point for developing predictive models of benzamide ADME properties.

Agrochemical Lead Discovery: Insecticidal and Fungicidal Pyrazole Amide Screening

Pyrazole amide derivatives, including benzamide subtypes, have been disclosed in patents as possessing insecticidal and fungicidal activities (e.g., WO2019128872A1 by Jiangsu Flag Chemical Industry Co.) [6]. The 2,5-dichloro substitution pattern is a recurring motif in agrochemical benzamides. This compound can be incorporated into phenotypic screening cascades against target pest species (e.g., Lepidoptera, Hemiptera) and fungal pathogens (e.g., Fusarium, Phytophthora spp.), with reported active compounds in the pyrazole amide class showing LC50 values in the low ppm range in foliar application assays.

Quote Request

Request a Quote for 2,5-dichloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.